5-Bromo-1-pentene

描述

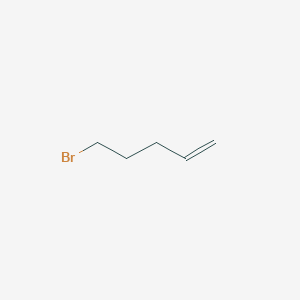

5-Bromo-1-pentene is an organic compound with the molecular formula C5H9Br and a molecular weight of 149.03 g/mol . It is a colorless, transparent liquid that contains both double bonds and bromine atoms, giving it the properties of olefins and halogenated hydrocarbons . This compound is also known by other names such as 1-Bromo-4-pentene and 4-Pentenyl bromide .

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-1-pentene involves the use of 1,5-dibromopentane as a starting material. The reaction is carried out in the presence of N,N-dimethylformamide as a solvent and hexamethylphosphoric triamide as a catalyst. The mixture is heated, and the crude product is obtained through normal pressure distillation. The crude product is then washed with brine and rectified to obtain high-purity this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as described above. The process involves large-scale heating and distillation to ensure high yield and purity. The use of efficient catalysts and solvents helps in optimizing the reaction conditions and reducing production costs .

化学反应分析

Electrophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1) under alkaline conditions. For example:

-

Hydrolysis : Treatment with aqueous NaOH yields 1-penten-5-ol.

-

Halogen exchange : Reaction with KI in acetone produces 5-iodo-1-pentene via Finkelstein reaction .

Key conditions :

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | NaOH (aq), 80°C, 2 hrs | 1-Penten-5-ol | ~75 |

| Halogen Exchange | KI, acetone, reflux | 5-Iodo-1-pentene | ~82 |

Addition Reactions

The terminal double bond participates in electrophilic and radical additions:

-

Hydrohalogenation : HCl gas in dichloromethane adds across the double bond to form 5-bromo-2-chloropentane .

-

Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms a brominated epoxide .

Representative data :

| Reaction | Reagents | Major Product | Selectivity |

|---|---|---|---|

| Hydrohalogenation | HCl (g), CH₂Cl₂, 0°C | 5-Bromo-2-chloropentane | 88% anti |

| Epoxidation | mCPBA, CH₂Cl₂, RT | 5-Bromo-1,2-epoxypentane | >90% trans |

Elimination Reactions

β-Hydride elimination competes with substitution pathways:

Conditions and outcomes :

-

Temperature: 60–80°C

-

Base: KOtBu (2 equiv)

-

Product ratio (1,3-pentadiene : 1-pentene) = 3:1

Hydrogenation

Catalytic hydrogenation saturates the double bond:

Kinetic data :

| Catalyst | Pressure (atm) | Time (hrs) | Conversion (%) |

|---|---|---|---|

| Pd/C | 1 | 4 | 98 |

| PtO₂ | 1 | 6 | 85 |

Alkylation and Cross-Coupling

The bromine atom facilitates coupling reactions:

-

Grignard alkylation : Reacts with Mg in THF to form a pentenyl Grignard reagent, which couples with electrophiles (e.g., aldehydes) .

-

Suzuki coupling : Pd-catalyzed coupling with arylboronic acids yields biaryl derivatives .

Optimized Suzuki conditions :

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O

-

Yield: 70–85%

科学研究应用

Synthetic Applications

Carbon Chain Extension

One of the primary applications of 5-Bromo-1-pentene is in carbon chain extension reactions . It can be utilized in Grignard reactions to introduce five-carbon units into organic molecules, which is particularly useful in synthesizing natural products and pharmaceuticals that require specific carbon chain lengths .

Heterocycle Synthesis

The bromide functionality of this compound allows for the synthesis of various heterocyclic compounds through nucleophilic substitution reactions. This capability facilitates the introduction of a pent-4-enyl group into heterocycles, aiding the formation of complex structures often found in bioactive molecules .

Alkene Functionalization

The terminal double bond in this compound enables several alkene functionalization reactions , including hydroboration, epoxidation, and hydroformylation. These transformations allow for the introduction of diverse functional groups, significantly enhancing its synthetic utility .

Cross-Coupling Reactions

In modern organic synthesis, this compound serves as an effective coupling partner in palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Heck couplings. These reactions are crucial for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Polymer Chemistry

This compound is also significant in polymer science , where it acts as both a monomer and co-monomer in various polymerization processes. This dual role allows for the development of functionalized polymers with distinct properties, which are applicable in industries such as coatings, adhesives, and biomedical applications .

Green Chemistry

With increasing emphasis on sustainable practices, researchers are exploring the use of this compound in environmentally friendly reactions . Its potential for aqueous-phase reactions and as a substrate in biocatalytic transformations is being investigated to develop greener synthesis methods that minimize environmental impact .

Medicinal Chemistry

In medicinal chemistry, the compound's ability to introduce specific carbon chain lengths and functional groups enhances its utility in synthesizing potential drug candidates. It is employed to create analogs of natural products and develop new pharmaceutical leads, playing a crucial role in drug discovery .

Materials Science

In materials science, this compound is being utilized for synthesizing advanced materials , including functionalized nanoparticles and surface modifications. This application leverages its unique properties to enhance material performance and functionality across various fields such as nanotechnology and electronics .

Flow Chemistry

The adaptation of this compound reactions to continuous flow systems represents an innovative development that enhances efficiency and scalability. This approach allows for better control over reaction conditions, leading to improved yields and reduced waste—beneficial for industrial applications .

作用机制

The mechanism of action of 5-Bromo-1-pentene involves its reactivity with various molecular targets. The bromine atom and the double bond in the molecule make it highly reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in a wide range of chemical transformations, leading to the formation of diverse products .

相似化合物的比较

Similar Compounds

- 1-Bromo-4-pentene

- 4-Pentenyl bromide

- 6-Bromo-1-hexene

- 4-Bromo-1-butene

- 1-Bromo-2-pentene

Uniqueness

5-Bromo-1-pentene is unique due to its specific molecular structure, which combines the properties of olefins and halogenated hydrocarbons. This combination allows it to undergo a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry .

生物活性

5-Bromo-1-pentene (C5H9Br) is an organic compound notable for its diverse applications in organic synthesis and its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and implications in medicinal chemistry.

Overview

This compound is characterized by its molecular weight of 149.03 g/mol and plays a significant role in various biochemical reactions. Its structure includes a bromine atom and a double bond, which contribute to its reactivity as both an olefin and a halogenated hydrocarbon .

Applications in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis due to its unique reactivity:

- Carbon Chain Extension : It is employed in Grignard reactions to introduce five-carbon units into organic molecules, aiding in the synthesis of natural products and pharmaceuticals .

- Heterocycle Synthesis : The bromide functionality allows for the introduction of pent-4-enyl groups into heterocycles, facilitating complex structure formation common in bioactive molecules .

- Alkene Functionalization : The terminal double bond enables various reactions, including hydroboration and epoxidation, enhancing the compound's utility in synthesizing derivatives .

- Cross-Coupling Reactions : It acts as a coupling partner in palladium-catalyzed reactions like Suzuki-Miyaura and Heck couplings, crucial for forming carbon-carbon bonds .

Research Findings

Recent studies have highlighted the potential therapeutic applications of compounds derived from this compound:

- Anticancer Activity : In research involving derivatives based on similar scaffolds, compounds demonstrated significant anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells . For instance, one study showed that derivatives significantly increased the number of cells in the sub-G1 phase, indicating potential for cancer treatment.

| Compound | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| 7d | X | Increased sub-G1 phase |

| Control | Y | Baseline |

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its biological activity. Key parameters include:

- Boiling Point : 126-127 °C

- Density : 1.258 g/mL at 25 °C

These properties suggest that the compound can be effectively handled under standard laboratory conditions while maintaining stability for further reactions.

属性

IUPAC Name |

5-bromopent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-2-3-4-5-6/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNANKDXVBMDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061512 | |

| Record name | 1-Pentene, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 5-Bromo-1-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-51-3 | |

| Record name | 5-Bromo-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentene, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentene, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-Bromo-1-pentene in Williamson ether synthesis?

A: this compound serves as an alkylating agent in Williamson ether synthesis. It reacts with phenolic compounds, such as 4-hydroxy-cinnamic acid, in the presence of a base, to form the corresponding ether. This reaction is significantly accelerated by microwave irradiation, enabling rapid and continuous synthesis of target compounds like (E)-3-[4-(pent-4-en-1-yloxy)phenyl]acetic acid. []

Q2: Can this compound be used to functionalize complex molecules?

A: Yes. Research shows that this compound can be used to introduce a pentenyl group to the 7α position of a steroidal compound. This alkylation, using NaHMDS in THF, proceeds with excellent stereoselectivity (> 95% epimeric excess). This approach allows for further functionalization of the steroid, demonstrating its utility in complex molecule synthesis. []

Q3: How does this compound contribute to dihydroindole and tetrahydroquinoline synthesis?

A: N-alkenylated 2-acylamino-3-furancarbonitriles, synthesized using this compound as an alkylating agent, undergo intramolecular Diels-Alder reactions upon heating. This cyclization yields dihydroindole and tetrahydroquinoline derivatives. This method offers a simplified work-up process compared to alternative approaches. []

Q4: Can this compound be used to modify polymers?

A: Research shows that this compound can be used to introduce metathesis handles onto ethyl cellulose. This modification, achieved through reaction with sodium hydride, enables further functionalization of the polymer via olefin cross-metathesis with electron-poor olefins like acrylic acid and acrylate esters. This approach highlights the potential of this compound in material science and polymer modification. []

Q5: What insights have been gained from studying the gas-phase chemistry of this compound?

A: Mass spectrometry studies with 13C2-labelled this compound reveal that unimolecular ethylene loss from its gaseous [M-Br]+ ions involves complete carbon scrambling before fragmentation. Theoretical calculations suggest this process likely involves a non-classical, pyramidal C5H cation as an intermediate. These findings enhance our understanding of fundamental carbocation chemistry. []

Q6: Has this compound been utilized in the development of new synthetic methodologies?

A: Yes, this compound has been successfully employed in the radical-chain bromoallylation of alkenes. This reaction provides a new route to 4-alkenyl bromides, expanding the synthetic toolbox for organic chemists. The resulting products can be further transformed into valuable cyclic structures, demonstrating the versatility of this methodology. []

Q7: What are the potential applications of this compound in the study of ultrafast molecular dynamics?

A: Theoretical studies suggest that placing photoionized this compound within an optical cavity could induce and enhance charge migration. This process, observable through time-resolved photoelectron spectroscopy, provides valuable insights into ultrafast electronic dynamics and the influence of optical cavities on molecular behavior. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。